![molecular formula C18H23NO5 B1359843 1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one CAS No. 911227-79-7](/img/structure/B1359843.png)
1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
“1’-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4’-piperidin]-4-one” is a complex organic compound. It is a solid substance with an empirical formula of C19H25NO5 . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Synthesis Analysis
The synthesis of similar compounds involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a radical approach has been reported . This approach, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation .
Molecular Structure Analysis
The molecular weight of the compound is 347.41 . The SMILES string representation of the compound is O=C (OC (C) (C)C)N1CCC2 (CC1)OC3=CC (C (O)=O)=CC=C3CC2
.
Chemical Reactions Analysis
The compound contains a tert-butoxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group can be accomplished with strong acids .
Physical And Chemical Properties Analysis
The compound is a solid substance . It is part of the AldrichCPR product line from Sigma-Aldrich . The storage class code for the compound is 11, which corresponds to combustible solids . The flash point is not applicable .
Scientific Research Applications
Role in Drug Design
Piperidine-containing compounds, such as the one , are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .
Use in Synthesis of Antidepressants
This compound is an important pharmaceutical entity and acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate . These are antidepressants acting specifically by inhibition of serotonin (5-HT) uptake .
Use in Synthesis of Analgesics
The compound is also used in the synthesis of different benzohydrols (specifically chlorobenzohydrols), which are intermediates in preparations of nefopam . Nefopam is used as an analgesic, muscle relaxant, or antidepressant .
Use in Chiral Selective Reduction
Ketoreductases capable of performing chiral selective reduction in tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate were screened . This indicates potential use of the compound in biotransformation processes .
Use in Organic Chemistry
The development of fast and cost-effective methods for the synthesis of substituted piperidines, like the compound , is an important task of modern organic chemistry .
Use in Synthesis of Benzohydrols
The compound is used in the synthesis of benzohydrols, which are intermediates in preparations of various pharmaceuticals .
Safety and Hazards
Future Directions
The future directions for this compound could involve further development of synthesis methods, particularly those involving protodeboronation of pinacol boronic esters . Additionally, given the compound’s complex structure and the presence of a Boc group, it could potentially be used in the development of new pharmaceuticals or other chemical products .
properties
IUPAC Name |
tert-butyl 5-hydroxy-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-17(2,3)24-16(22)19-9-7-18(8-10-19)11-13(21)15-12(20)5-4-6-14(15)23-18/h4-6,20H,7-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKXBDAPENNHKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(C=CC=C3O2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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